molecular formula C19H13ClN2O4 B4716333 4-[(4-chlorophenoxy)carbonyl]benzyl 2-pyrazinecarboxylate

4-[(4-chlorophenoxy)carbonyl]benzyl 2-pyrazinecarboxylate

Cat. No. B4716333
M. Wt: 368.8 g/mol
InChI Key: GGFWSAXKDHCCRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-chlorophenoxy)carbonyl]benzyl 2-pyrazinecarboxylate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique chemical properties and has been used in various studies to determine its mechanism of action, biochemical and physiological effects, and potential future applications.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenoxy)carbonyl]benzyl 2-pyrazinecarboxylate is not fully understood. However, it has been shown to act as an inhibitor of certain enzymes and receptors in the body, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 4-[(4-chlorophenoxy)carbonyl]benzyl 2-pyrazinecarboxylate has various biochemical and physiological effects on the body. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(4-chlorophenoxy)carbonyl]benzyl 2-pyrazinecarboxylate in lab experiments is its unique chemical properties, which make it an ideal candidate for drug discovery and development. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential use in certain studies.

Future Directions

There are several potential future directions for the use of 4-[(4-chlorophenoxy)carbonyl]benzyl 2-pyrazinecarboxylate in scientific research. One direction is the development of new therapeutic agents for the treatment of cancer, inflammation, and neurological disorders. Another direction is the investigation of the compound's potential use as a diagnostic tool for the early detection of certain diseases. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects.

Scientific Research Applications

4-[(4-chlorophenoxy)carbonyl]benzyl 2-pyrazinecarboxylate has been used in various scientific studies to determine its potential use in drug discovery and development. This compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

[4-(4-chlorophenoxy)carbonylphenyl]methyl pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O4/c20-15-5-7-16(8-6-15)26-18(23)14-3-1-13(2-4-14)12-25-19(24)17-11-21-9-10-22-17/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFWSAXKDHCCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=NC=CN=C2)C(=O)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-chlorophenoxy)carbonyl]benzyl 2-pyrazinecarboxylate
Reactant of Route 2
4-[(4-chlorophenoxy)carbonyl]benzyl 2-pyrazinecarboxylate
Reactant of Route 3
Reactant of Route 3
4-[(4-chlorophenoxy)carbonyl]benzyl 2-pyrazinecarboxylate
Reactant of Route 4
Reactant of Route 4
4-[(4-chlorophenoxy)carbonyl]benzyl 2-pyrazinecarboxylate
Reactant of Route 5
Reactant of Route 5
4-[(4-chlorophenoxy)carbonyl]benzyl 2-pyrazinecarboxylate
Reactant of Route 6
Reactant of Route 6
4-[(4-chlorophenoxy)carbonyl]benzyl 2-pyrazinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.